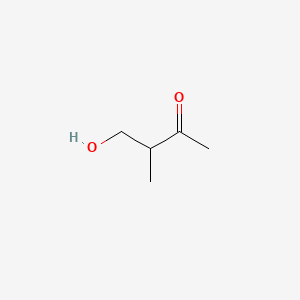

4-Hydroxy-3-methyl-2-butanone

Descripción general

Descripción

4-Hydroxy-3-methyl-2-butanone is a beta-hydroxy ketone . It is used as a starting material to synthesize 1,3-butanediol and is an important pharmaceutical intermediate .

The central piperidine ring adopts a chair conformation, and its least-squares basal plane forms dihedral angles of 85.71 (11) and 77.27 (11) with the terminal aromatic rings .

Molecular Structure Analysis

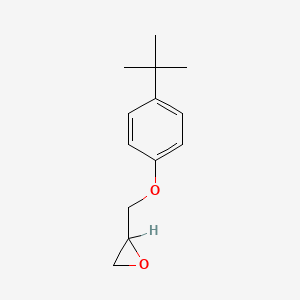

The molecular formula of 4-Hydroxy-3-methyl-2-butanone is C5H10O2 . The InChI is 1S/C5H10O2/c1-4(3-6)5(2)7/h4,6H,3H2,1-2H3 and the InChIKey is VVSRECWZBBJOTG-UHFFFAOYSA-N . The Canonical SMILES is CC(CO)C(=O)C .Chemical Reactions Analysis

Absolute experimental and theoretical rate constants are determined for the first time for the reaction of 3-hydroxy-3-methyl-2-butanone (3H3M2B) with OH radicals as a function of temperature .Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-3-methyl-2-butanone is 102.13 g/mol . The Hydrogen Bond Donor Count is 1 and the Hydrogen Bond Acceptor Count is 2 . The Rotatable Bond Count is 2 .Aplicaciones Científicas De Investigación

Pharmaceuticals: Selective D3 Receptor Antagonists

4-Hydroxy-3-methyl-2-butanone is utilized in synthesizing fused benzazepine molecules, which act as selective D3 receptor antagonists . These compounds have significant pharmaceutical activity and are potential candidates for treating disorders such as schizophrenia, drug addiction, and Parkinson’s disease.

Organic Synthesis: Verrucarin and Mevalonic Acid Lactone

This compound is instrumental in the preparation of verrucarin and mevalonic acid lactone . Verrucarin is known for its antifungal properties, while mevalonic acid lactone is a key intermediate in the biosynthesis of terpenes and steroids.

Chemical Reactions: Vinylation and Dehydration Processes

In chemical research, 4-Hydroxy-3-methyl-2-butanone undergoes vinylation and collision-induced dehydration as primary reactions . The vinylation process is particularly noteworthy as it contributes up to 40% of the total product ion distribution.

Spectroscopy: Water Aggregation Studies

The compound’s flexible structure allows for the study of water aggregation, which is crucial in understanding solvation and hydration phenomena . Using broadband rotational spectroscopy, researchers can observe the conformational adaptability of the molecule to host water scaffolds.

Catalysis: Preparation of 3-Buten-2-one

4-Hydroxy-3-methyl-2-butanone is used to prepare 3-buten-2-one through dehydration over an anatase titanium dioxide catalyst . This process is significant in the field of catalysis, where the compound serves as a precursor for further chemical transformations.

Analytical Chemistry: Standard for Mass Spectrometry

As a compound with a well-defined mass spectrum, 4-Hydroxy-3-methyl-2-butanone serves as a standard in mass spectrometry for calibrating instruments and verifying the accuracy of analytical methods .

Mecanismo De Acción

Target of Action

4-Hydroxy-3-methyl-2-butanone, also known as 3-hydroxy-3-methyl-2-butanone, is a small molecule that primarily targets the Peptidyl-prolyl cis-trans isomerase FKBP1A in humans . This protein plays a crucial role in protein folding and cellular signaling.

Mode of Action

It is believed to interact with its target protein, leading to changes in the protein’s function

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSRECWZBBJOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871018 | |

| Record name | 4-Hydroxy-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-methyl-2-butanone | |

CAS RN |

3393-64-4 | |

| Record name | 4-Hydroxy-3-methyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylbutan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3393-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Hydroxy-3-methyl-2-butanone contribute to the aroma profile of black truffles?

A: 4-Hydroxy-3-methyl-2-butanone is one of the many volatile compounds identified in the complex aroma profile of black truffles (Tuber melanosporum) []. Research indicates that the concentration of this compound increases significantly when truffles are exposed to heat treatment []. This suggests that 4-Hydroxy-3-methyl-2-butanone may play a role in the characteristic aroma changes observed in truffles during cooking or processing.

Q2: What is known about the thermal decomposition of 4-Hydroxy-3-methyl-2-butanone?

A: Studies have investigated the thermolysis of 4-Hydroxy-3-methyl-2-butanone in various solvents and without solvent []. The decomposition follows first-order kinetics and yields formaldehyde and 2-butanone as products []. The proposed mechanism involves a concerted, semi-polar six-member cyclic transition state []. The presence of solvents like p-xylene, toluene, benzene, and dioxane has been shown to accelerate the reaction rate, indicating a solvent effect on the thermolysis process [].

Q3: Are there any crystallographic studies on derivatives of 4-Hydroxy-3-methyl-2-butanone?

A: Yes, a derivative of 4-Hydroxy-3-methyl-2-butanone, specifically 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, has been synthesized and its crystal structure analyzed []. This derivative, formed by reacting 4-Hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate, shows intermolecular hydrogen bonding in its crystal lattice []. While this specific derivative might not directly relate to the aroma profile of truffles, it highlights the use of 4-Hydroxy-3-methyl-2-butanone as a building block in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.